molecular formula C8H11NO3 B091889 Ethyl 5-(aminomethyl)furan-2-carboxylate CAS No. 18707-63-6

Ethyl 5-(aminomethyl)furan-2-carboxylate

Cat. No.: B091889
CAS No.: 18707-63-6
M. Wt: 169.18 g/mol
InChI Key: GSWZGDLAZFBBPB-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)furan-2-carboxylate is a chemical compound with the molecular formula C8H11NO3 It is a derivative of furan, a heterocyclic organic compound, and contains an ethyl ester group, an aminomethyl group, and a carboxylate group

Mechanism of Action

Target of Action

Ethyl 5-(aminomethyl)furan-2-carboxylate is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . The primary targets of this compound are likely to be the enzymes and proteins involved in the synthesis of these polyamides.

Mode of Action

The compound is believed to interact with its targets through a process known as reductive amination . This involves the conversion of a carbonyl group to an amine via an intermediate imine, which is then reduced to give the final amine product .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of biobased aromatic or semi-aromatic polyamides . The compound, derived from biomass, can be converted to 5-(aminomethyl)furan-2-carboxylate (AMFCA) via reductive amination . This AMFCA can then be incorporated into the polyamide structure.

Pharmacokinetics

Given its molecular weight of 20564 , it is likely to have good bioavailability

Result of Action

The result of the action of this compound is the production of biobased aromatic or semi-aromatic polyamides . These polyamides can be used in a variety of applications, including the production of plastics, fibers, and other materials.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reductive amination process can be affected by the presence of certain catalysts . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(aminomethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with appropriate reagents. One common method is the reaction of furan-2-carboxylic acid with ethyl chloroformate in the presence of a base, followed by the introduction of an aminomethyl group through reductive amination. The reaction conditions often include the

Properties

IUPAC Name

ethyl 5-(aminomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWZGDLAZFBBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340587
Record name ethyl 5-(aminomethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18707-63-6
Record name ethyl 5-(aminomethyl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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